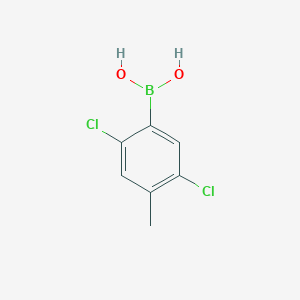

2,5-Dichloro-4-methylboronic acid

Beschreibung

Contextual Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their prominence in modern organic chemistry is substantial, largely due to their role as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide, a method that has become one of the most efficient and versatile for constructing biaryl and substituted aromatic systems. uwindsor.ca

The broad applicability of arylboronic acids stems from their favorable properties: they are generally stable, crystalline solids that are often less toxic and more environmentally benign than other organometallic reagents. rsc.org Their functional group tolerance is exceptionally high, allowing for their use in complex molecular syntheses without the need for extensive protecting group strategies. rsc.org Beyond the Suzuki-Miyaura reaction, arylboronic acids are utilized in a variety of other transformations, including C-N and C-O bond-forming reactions, and serve as building blocks for materials science and medicinal chemistry. nih.gov Their unique ability to reversibly bind with diols forms the basis for their use in sensors for saccharides and in other biological applications.

Scope and Focus of Research on Dichloro-Methylphenylboronic Acids

Research into substituted phenylboronic acids is a vibrant area of study, as the nature and position of substituents on the phenyl ring can profoundly influence the compound's reactivity and physical properties. The class of dichloro-methylphenylboronic acids, to which 2,5-Dichloro-4-methylboronic acid belongs, represents a specific area of interest for synthetic chemists. These compounds serve as versatile building blocks, offering a phenyl ring pre-functionalized with a specific arrangement of chloro and methyl groups.

The primary focus of research on these compounds is to understand how the electronic and steric effects of the substituents impact their performance in chemical reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov The two chlorine atoms act as electron-withdrawing groups, which can affect the acidity of the boronic acid and the electronic nature of the phenyl ring. nih.gov The methyl group, being electron-donating, provides a contrasting electronic influence. nih.gov The relative positions of these three substituents create distinct isomers, each with a unique steric and electronic profile.

Academic and commercial efforts have led to the synthesis and availability of several isomers of dichloro-methylphenylboronic acid. The investigation of these various isomers allows researchers to fine-tune the steric hindrance and electronic properties of the coupling partner in the synthesis of complex target molecules, such as pharmaceuticals and advanced materials. For instance, the presence of a substituent at the ortho position (adjacent to the boronic acid) can significantly impact the efficiency and selectivity of cross-coupling reactions. nih.govbeilstein-journals.orgbeilstein-journals.org The availability of a range of these isomers provides chemists with a toolkit to modulate these effects.

The table below lists several known isomers of dichloro-methylphenylboronic acid, highlighting the structural diversity available for research and synthetic applications.

| Compound Name | CAS Number | Molecular Formula |

| (2,5-Dichloro-4-methylphenyl)boronic acid | 2246725-44-8 | C₇H₇BCl₂O₂ |

| (2,4-Dichloro-5-methylphenyl)boronic acid | 1421934-04-4 | C₇H₇BCl₂O₂ |

| (2,6-Dichloro-4-methylphenyl)boronic acid | 1451391-51-7 | C₇H₇BCl₂O₂ |

| (3,5-Dichloro-4-methylphenyl)boronic acid | Not Available | C₇H₇BCl₂O₂ |

This table is generated based on available chemical supplier information and may not be exhaustive.

The research in this area is largely driven by the need for tailored building blocks in synthetic chemistry. The specific substitution pattern of 2,5-Dichloro-4-methylboronic acid, for example, can be strategically employed to introduce a 2,5-dichloro-4-methylphenyl moiety into a larger molecule, a structural motif that may be of interest in the development of new bioactive compounds or functional materials.

Eigenschaften

IUPAC Name |

(2,5-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBGBNHMPJWBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 4 Methylboronic Acid

Established Synthetic Pathways for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, largely due to their role as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net The methods for their preparation can be broadly categorized into two main approaches: the borylation of organometallic intermediates and transition metal-catalyzed borylation reactions. nih.gov

Organometallic Reagent-Mediated Borylation

One of the most traditional and widely used strategies involves the formation of a highly reactive organometallic compound, which then acts as a nucleophile to attack an electrophilic boron source, typically a borate (B1201080) ester. nih.gov

The use of organolithium and Grignard (organomagnesium) reagents represents a classic method for creating a carbon-boron bond. libretexts.org The process generally involves two steps:

Formation of the Organometallic Reagent : An aryl halide is reacted with a metal, such as lithium or magnesium, to form the corresponding organolithium or Grignard reagent. libretexts.org For the synthesis of 2,5-Dichloro-4-methylboronic acid, the precursor would likely be an aryl halide such as 1-bromo-2,5-dichloro-4-methylbenzene. The more reactive carbon-bromine bond would undergo halogen-metal exchange preferentially over the carbon-chlorine bonds.

Borylation : The resulting highly nucleophilic arylmetal species is then reacted with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center. google.comgoogle.com

Hydrolysis : The reaction is quenched with an acidic aqueous workup to hydrolyze the resulting boronate ester, yielding the final arylboronic acid. google.comgoogle.com

While effective, these methods require strictly anhydrous conditions and can have limited tolerance for certain functional groups due to the high reactivity of the organometallic intermediates. google.comalfa-chemistry.com

| Feature | Lithium Reagent Approach | Grignard Reagent Approach |

| Metal | Lithium (Li) | Magnesium (Mg) |

| Precursor | Aryl Halide (e.g., Ar-Br, Ar-Cl) | Aryl Halide (e.g., Ar-Br, Ar-I) |

| Boron Source | Trialkylborate (e.g., B(OMe)₃, B(OiPr)₃) | Trialkylborate (e.g., B(OMe)₃, B(OiPr)₃) |

| Key Conditions | Low temperature (-78 °C), anhydrous solvent (e.g., THF, Diethyl ether) | Anhydrous ethereal solvent (e.g., THF, Diethyl ether) |

| Advantages | Can be used for less reactive aryl chlorides. | Generally easier to handle than organolithiums. |

| Disadvantages | Highly reactive, requires very low temperatures, sensitive to many functional groups. | Sensitive to moisture and acidic protons; can be difficult to initiate. |

Transmetallation from an arylsilane to a boron compound offers an alternative organometallic route. This method involves the reaction of an aryl-silicon compound, such as an aryltrimethylsilane, with a highly electrophilic boron halide, typically boron tribromide (BBr₃) or boron trichloride (BCl₃). nih.gov The reaction proceeds via an electrophilic aromatic substitution-type mechanism where the silyl (B83357) group is replaced by a dihaloboryl group (-BX₂). Subsequent hydrolysis of this intermediate furnishes the desired boronic acid. nih.gov This approach can be advantageous when the corresponding aryl halide required for Grignard or lithium reagent formation is not readily accessible.

Transition Metal-Catalyzed Borylation Reactions

In recent decades, transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder conditions, broader functional group tolerance, and alternative pathways that avoid the use of highly reactive organometallic reagents. chemrxiv.orgnih.gov

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.org

The key components of the reaction are:

Substrate : An aryl halide (Ar-I, Ar-Br, Ar-Cl) or aryl triflate (Ar-OTf). For 2,5-Dichloro-4-methylboronic acid, a suitable precursor would be 1-bromo-2,5-dichloro-4-methylbenzene, as the C-Br bond is significantly more reactive in the initial oxidative addition step than the C-Cl bonds.

Boron Source : Typically bis(pinacolato)diboron (B₂pin₂) or bis(neopentylglycolato)diboron. organic-chemistry.org

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. alfa-chemistry.comwikipedia.org

Base : A weak base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (K₃PO₄), is crucial for activating the diboron reagent and facilitating the transmetallation step. organic-chemistry.org

The resulting product is a stable boronate ester (e.g., a pinacol (B44631) ester), which can be isolated or directly hydrolyzed to the boronic acid. The mild conditions and high functional group tolerance make Miyaura borylation a preferred method in complex molecule synthesis. alfa-chemistry.comnih.gov

| Component | Typical Examples | Role in Reaction |

| Aryl Substrate | Ar-I, Ar-Br, Ar-OTf | Electrophilic partner, source of the aryl group. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Nucleophilic boron source. |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, SPhos | Facilitates oxidative addition and reductive elimination. |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Activates the diboron reagent for transmetallation. |

| Solvent | Dioxane, Toluene, DMF, DMSO | Provides the medium for the reaction. |

Direct C-H borylation represents the most atom-economical approach to arylboronic acids, as it bypasses the need for pre-functionalized aryl halides or organometallics. rsc.orgnih.gov This methodology typically employs iridium-based catalysts, often with bipyridine or phenanthroline ligands, to directly convert an aromatic C-H bond into a C-B bond. nih.gov

The reaction couples an arene directly with a diboron reagent like B₂pin₂. The regioselectivity of the borylation is a key consideration and is primarily governed by steric factors, with the boryl group being installed at the most accessible, least sterically hindered C-H position on the aromatic ring. nih.gov For a precursor like 1,4-dichloro-2-methylbenzene, the iridium catalyst would selectively activate one of the two available C-H bonds based on the combined steric and electronic influences of the chloro and methyl substituents. This strategy is highly valued for its efficiency and for enabling the "late-stage functionalization" of complex molecules. rsc.org

Catalytic Carbon-Halogen (C-X) Borylation (X = F, Cl, Br, I, OTf)

Catalytic carbon-halogen (C-X) borylation represents a powerful and versatile method for the synthesis of arylboronic acids and their esters. This transformation involves the reaction of an aryl halide or triflate with a boron-containing reagent in the presence of a transition metal catalyst. The most common borylating agent is bis(pinacolato)diboron (B₂pin₂), which yields a stable pinacol boronate ester that can be readily isolated or hydrolyzed to the corresponding boronic acid.

The reactivity of the C-X bond generally follows the order C-I > C-Br > C-OTf >> C-Cl > C-F. While the borylation of aryl iodides and bromides is well-established, typically using palladium catalysts, the activation of the stronger and less reactive C-Cl bond has historically been more challenging. nih.gov Recent advancements have led to the development of highly efficient catalytic systems capable of activating even robust C-Cl bonds.

Key catalytic systems for C-X borylation include:

Palladium Catalysis: Palladium complexes, particularly with phosphine ligands like SPhos or dppf, are widely used for the Miyaura borylation of aryl bromides and iodides. researchgate.net For chloroarenes, more specialized ligands and conditions are often necessary to achieve high yields.

Nickel Catalysis: Nickel-based catalysts have emerged as a highly effective alternative for the borylation of less reactive aryl chlorides. nih.gov Visible-light-induced nickel catalysis, for instance, enables the radical borylation of a wide array of chloroarenes at room temperature with excellent yields and functional group tolerance. nih.gov

Iridium Catalysis: While more commonly associated with C-H borylation, iridium catalysts can also be employed in C-X borylation reactions. organic-chemistry.orgorganic-chemistry.org

Transition-Metal-Free Borylation: Innovations have also led to transition-metal-free methods for the borylation of haloarenes, often proceeding through radical pathways induced by light or specific reagents. organic-chemistry.org

The general mechanism for a palladium-catalyzed Miyaura borylation involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to release the arylboronate ester and regenerate the Pd(0) catalyst.

| Catalyst System | Typical Substrate (C-X Bond) | Common Borylating Agent | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) / KOAc | C-Br, C-I | B₂pin₂ | Well-established, good functional group tolerance. | researchgate.net |

| [Ni(IMes)₂] / Visible Light | C-Cl | B₂pin₂ | Operates at room temperature; proceeds via a radical process. | nih.gov |

| Ir-based catalysts | C-H (primarily), C-X | B₂pin₂, HBpin | Enables one-pot synthesis from arenes. | organic-chemistry.orgorganic-chemistry.org |

| Photocatalyst (e.g., Phenothiazine) | C-Cl, C-Br, C-I | B₂pin₂ | Metal-free, broad scope including electron-rich arenes. | organic-chemistry.org |

Specific Synthetic Routes and Optimization for 2,5-Dichloro-4-methylboronic Acid

A direct, documented synthesis specifically for 2,5-dichloro-4-methylboronic acid is not prominently available in the surveyed literature. However, a plausible and effective synthetic route can be designed based on established methodologies for analogous structures. A logical precursor for this target molecule is 1-bromo-2,5-dichloro-4-methylbenzene, which would be subjected to a catalytic borylation reaction.

Proposed Synthetic Route: Miyaura Borylation

The most common approach would be a palladium-catalyzed Miyaura borylation. The reaction would proceed as follows:

Starting Material: 1-bromo-2,5-dichloro-4-methylbenzene.

Reagents: Bis(pinacolato)diboron (B₂pin₂) as the boron source.

Catalyst: A palladium(0) source, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

Ligand: A suitable phosphine ligand, such as dppf or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is crucial for catalyst stability and activity.

Base: A mild base, typically potassium acetate (KOAc), is required to facilitate the catalytic cycle.

Solvent: Anhydrous aprotic polar solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane are commonly used.

Workup: The resulting 2-(2,5-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is then hydrolyzed, typically under acidic conditions, to yield the final product, 2,5-dichloro-4-methylboronic acid.

Optimization of Synthetic Parameters

The efficiency and yield of the proposed synthesis depend critically on the optimization of several reaction parameters. Orthogonal experiment design is often employed to analyze influencing factors such as temperature, reaction time, and reactant molar ratios to determine the optimal conditions for preparing a specific boronic acid. nih.gov

| Parameter | Variable | Impact on Reaction | Optimization Goal |

|---|---|---|---|

| Catalyst/Ligand | PdCl₂(dppf), Pd(PPh₃)₄, Ni(IMes)₂, etc. | Affects reaction rate, yield, and substrate scope. The choice is critical for activating the C-Br bond in the sterically hindered and electron-poor substrate. | Select a system that provides high conversion with minimal side reactions (e.g., hydrodebromination). |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | The base is essential for the transmetalation step. Its strength and solubility can significantly influence the reaction rate. | Use a base strong enough to be effective but not so strong as to cause decomposition of reactants or products. KOAc is standard. |

| Solvent | Dioxane, THF, DMSO, Toluene | Solvent polarity and boiling point affect reagent solubility and reaction temperature, thereby influencing reaction kinetics. | Choose a solvent that fully dissolves reactants and allows for an appropriate reaction temperature (typically 80-110 °C for Pd catalysis). |

| Temperature | 50 °C - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side product formation. | Identify the lowest temperature that provides a reasonable reaction rate and high yield to minimize degradation. |

| Reactant Ratio | Molar ratio of aryl halide to diboron reagent. | Using a slight excess of the diboron reagent (e.g., 1.1-1.5 equivalents) can drive the reaction to completion. | Minimize the excess of the expensive diboron reagent while ensuring full conversion of the starting material. |

Green Chemistry Approaches in 2,5-Dichloro-4-methylboronic Acid Synthesis

Applying the principles of green chemistry to the synthesis of boronic acids is an area of increasing focus, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgacs.org

Key green strategies applicable to the synthesis of 2,5-dichloro-4-methylboronic acid include:

Atom Economy and Catalysis: The use of catalytic methods, such as the Miyaura borylation, is inherently greener than stoichiometric reactions as it maximizes the incorporation of reactant atoms into the final product and reduces waste.

Safer Solvents and Conditions: Efforts are being made to replace traditional organic solvents with more environmentally benign alternatives. For example, some borylation reactions have been successfully performed in water using micellar conditions or in greener solvents like ethanol. nih.govrsc.org Developing reactions that proceed at ambient temperature, such as the photoinduced Ni-catalyzed borylation, significantly reduces energy consumption. nih.gov

Waste Reduction through Process Intensification:

One-Pot Syntheses: Combining multiple synthetic steps into a single "one-pot" procedure avoids the need for intermediate isolation and purification, which significantly reduces solvent and material waste. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, an Ir-catalyzed borylation followed by in-situ hydrolysis simplifies the process of obtaining the final boronic acid. organic-chemistry.orgorganic-chemistry.org

Mechanochemistry: Performing reactions by grinding solids together, either neat or with minimal solvent (liquid-assisted grinding), can eliminate the need for bulk reaction solvents. This approach has been successfully used for the formation of boronic acid esters from boronic acids and diols. rsc.org

Phase-Switch Purification: This strategy uses a "phase tag," such as the boronic acid group itself, to move a molecule between an organic and an aqueous phase to facilitate purification without chromatography. acs.orgacs.org By complexing the boronic acid with a polyol like sorbitol at high pH, the product can be selectively extracted into an aqueous layer, leaving impurities behind in the organic phase. This dramatically reduces the use of solvents and silica gel associated with traditional column chromatography. acs.orgacs.org

By integrating these green chemistry principles, the synthesis of 2,5-dichloro-4-methylboronic acid can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformative Chemistry of 2,5 Dichloro 4 Methylboronic Acid

Cross-Coupling Reactions Involving 2,5-Dichloro-4-methylboronic Acid

2,5-Dichloro-4-methylboronic acid is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the formation of C-C bonds, coupling organoboron compounds with organic halides or triflates. 2,5-Dichloro-4-methylboronic acid serves as an effective coupling partner in these reactions, enabling the introduction of the 2,5-dichloro-4-methylphenyl motif into a variety of molecular frameworks.

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. core.ac.uk

Oxidative Addition : The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex (Pd(0)L_n). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new palladium(II) intermediate (Ar-Pd(II)-X-L_n). youtube.com The oxidation state of palladium changes from 0 to +2. youtube.com

Transmetalation : The next phase is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base (e.g., hydroxide, carbonate) to form a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻). youtube.com This boronate then reacts with the Ar-Pd(II)-X-L_n complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd(II)-Ar'-L_n).

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium(II) center are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species. youtube.com This allows the catalyst to re-enter the cycle for subsequent transformations.

The Suzuki-Miyaura coupling of 2,5-Dichloro-4-methylboronic acid has been successfully demonstrated with a wide range of coupling partners. The reaction is compatible with various aryl, heteroaryl, and vinyl halides (bromides, iodides, and chlorides) and triflates. The presence of the two chlorine atoms on the boronic acid's phenyl ring can influence the electronic properties of the molecule, but generally does not impede its participation in the coupling reaction.

The reaction conditions can often be tailored to accommodate sensitive functional groups on either coupling partner, highlighting the versatility of this methodology. This broad substrate scope makes 2,5-Dichloro-4-methylboronic acid a key intermediate for the synthesis of complex, polysubstituted biaryl compounds.

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling reaction. Ligands play a significant role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates, such as sterically hindered aryl chlorides, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary.

Buchwald and co-workers have developed a range of bulky dialkylphosphinobiaryl ligands, such as SPhos and XPhos, that have proven to be highly effective in promoting the coupling of a variety of substrates, including those that are prone to deboronation. acs.org These ligands facilitate the formation of the active Pd(0) species at room temperature, which is particularly advantageous for coupling unstable boronic acids. acs.org The design of palladium precatalysts that incorporate these advanced ligands has further streamlined the process, providing more stable and efficient catalytic systems. acs.org

| Ligand | Structure | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky and electron-rich, promotes efficient coupling of aryl chlorides and bromides. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including heteroaryl compounds. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often used for challenging couplings involving sterically demanding substrates. |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling. The use of microwave heating can significantly reduce reaction times, often from hours to minutes, and can lead to improved product yields and cleaner reaction profiles.

In the context of 2,5-Dichloro-4-methylboronic acid, microwave-assisted protocols offer a rapid and efficient means of synthesizing biaryl derivatives. The sealed-vessel conditions employed in microwave reactors allow for temperatures to exceed the boiling point of the solvent, thereby enhancing the rates of the catalytic steps. This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery and materials science.

A typical microwave-assisted Suzuki-Miyaura coupling involving 2,5-Dichloro-4-methylboronic acid would entail combining the boronic acid, an aryl halide, a palladium catalyst (e.g., Pd(PPh3)4 or a precatalyst), and a base in a suitable solvent within a microwave-safe vial. The mixture is then subjected to microwave irradiation at a set temperature for a short duration to afford the desired coupled product.

Chan-Lam Coupling Reactions

While less common for arylboronic acids compared to the Suzuki-Miyaura reaction, the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) provides an important pathway for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This reaction typically involves the copper-catalyzed coupling of an organoboronic acid with an amine or an alcohol.

The application of 2,5-Dichloro-4-methylboronic acid in Chan-Lam couplings would enable the synthesis of 2,5-dichloro-4-methyl-substituted anilines, phenols, and their derivatives. The reaction is often carried out under aerobic conditions, with copper(II) acetate (B1210297) being a common catalyst. The mechanism is thought to proceed through a different pathway than the palladium-catalyzed reactions and does not typically require the use of a base, although one is sometimes added to facilitate the process. The ability to form C-N and C-O bonds using this methodology complements the C-C bond-forming power of the Suzuki-Miyaura reaction, expanding the synthetic utility of 2,5-Dichloro-4-methylboronic acid.

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid to form a ketone. A key feature of this reaction is the use of a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. The reaction proceeds under neutral conditions, making it suitable for substrates with base-sensitive functional groups.

General Reaction Scheme:

R-C(O)SR' + Ar-B(OH)₂ --(Pd catalyst, CuTC)--> R-C(O)Ar + R'S-Cu + H₂O + B(OH)₃

In the context of 2,5-Dichloro-4-methylboronic acid, it would serve as the aryl source (Ar-B(OH)₂), reacting with a thioester to yield a ketone bearing the 2,5-dichloro-4-methylphenyl moiety.

Table 1: Typical Reaction Parameters for Liebeskind-Srogl Coupling

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Copper Co-catalyst | Copper(I) thiophene-2-carboxylate (CuTC) |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Temperature | Room temperature to 80 °C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane (organotin compound) with an organohalide or pseudohalide. While boronic acids are not the primary coupling partners in a traditional Stille reaction, variations and related couplings can involve organoboron compounds. More commonly, a Stille coupling might be used to synthesize a precursor which is then used in a subsequent reaction with 2,5-Dichloro-4-methylboronic acid. However, for the direct involvement of the boronic acid, one might consider a Stille-type reaction where the boronic acid is first converted to a more reactive organometallic species in situ.

A more direct, albeit less common, scenario could involve the coupling of an organostannane with an aryl boronic acid derivative under specific catalytic conditions, though this is not the standard Stille protocol.

Table 2: General Components of a Stille Coupling Reaction

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Organostannane | R-Sn(n-Bu)₃ |

| Electrophile | Ar-X (X = I, Br, OTf) |

| Solvent | Toluene, THF, DMF |

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

For 2,5-Dichloro-4-methylboronic acid to participate in a Sonogashira-type reaction, it would typically first need to be converted into the corresponding aryl halide (e.g., 1-bromo-2,5-dichloro-4-methylbenzene or 1-iodo-2,5-dichloro-4-methylbenzene). This aryl halide could then be coupled with a terminal alkyne. Alternatively, "inverse" Sonogashira couplings have been developed where an iodoalkyne is coupled with an organoboronic acid.

General Reaction Scheme (Inverse Sonogashira):

R-C≡C-I + Ar-B(OH)₂ --(Pd catalyst, Cu catalyst, Base)--> R-C≡C-Ar

Table 3: Typical Conditions for an Inverse Sonogashira Coupling

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Acetonitrile |

Other Key Organic Transformations of 2,5-Dichloro-4-methylboronic Acid

Beyond cross-coupling reactions, boronic acids are valuable substrates for a variety of other organic transformations.

Conjugate Addition Reactions

The conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds (enones) is a valuable method for the formation of carbon-carbon bonds, leading to the synthesis of β-arylated ketones and esters. This reaction is often catalyzed by rhodium or palladium complexes.

In such a reaction, 2,5-Dichloro-4-methylboronic acid would add to the β-position of an enone, generating a new carbon-carbon bond and introducing the substituted aryl group.

General Reaction Scheme:

Ar-B(OH)₂ + R-CH=CH-C(O)R' --(Metal catalyst, Ligand)--> Ar-CH(R)-CH₂-C(O)R'

Table 4: Catalytic Systems for Conjugate Addition of Arylboronic Acids

| Catalyst System | Description |

| Rhodium-based | [Rh(acac)(CO)₂] with a phosphine ligand (e.g., BINAP) |

| Palladium-based | Pd(OAc)₂ with a phosphine ligand |

| Solvent | Dioxane/water, Toluene |

Oxidation Reactions

Arylboronic acids can be readily oxidized to the corresponding phenols. This transformation provides a synthetic route to phenols that might be difficult to prepare by other methods. Common oxidizing agents include hydrogen peroxide, oxone, and sodium perborate, often under basic conditions. The oxidation of 2,5-Dichloro-4-methylboronic acid would yield 2,5-Dichloro-4-methylphenol.

General Reaction Scheme:

Ar-B(OH)₂ --(Oxidizing agent)--> Ar-OH

Table 5: Common Reagents for the Oxidation of Arylboronic Acids

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous NaOH, THF |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/water |

| Sodium Perborate (NaBO₃·4H₂O) | THF/water |

Homologation Reactions

Homologation reactions of boronic acids involve the insertion of a one-carbon unit into the carbon-boron bond. A common method is the Matteson homologation, which uses (dichloromethyl)lithium or a related carbenoid. This reaction converts an arylboronic acid into a benzylboronic ester, which can then be further functionalized. The homologation of 2,5-Dichloro-4-methylboronic acid would lead to the formation of a (2,5-dichloro-4-methylbenzyl)boronic ester.

General Reaction Scheme (Matteson Homologation):

Ar-B(OR)₂ + LiCHCl₂ → Ar-CH(Cl)-B(OR)₂

Ar-CH(Cl)-B(OR)₂ + ZnCl₂ → Ar-CH₂-B(OR)₂

Table 6: Key Reagents in Matteson Homologation

| Reagent | Role |

| Boronic Ester | Starting material (often prepared from the boronic acid) |

| (Dichloromethyl)lithium | One-carbon source (carbenoid) |

| Zinc Chloride (ZnCl₂) | Promotes rearrangement |

| Solvent | Tetrahydrofuran (THF) |

2,5-Dichloro-4-methylboronic acid possesses the key functional groups that enable its participation in a wide range of powerful and versatile organic transformations. While specific documented applications in all the discussed reaction types are emerging, the general principles of Liebeskind-Srogl, Stille, and Sonogashira couplings, as well as conjugate addition, oxidation, and homologation reactions, provide a strong indication of its potential as a valuable tool for synthetic chemists in the construction of complex and highly functionalized organic molecules. Further research into the specific reactivity of this compound is warranted to fully explore its synthetic utility.

Electrophilic Allyl Shifts

Electrophilic allyl shifts, or allylations, are fundamental carbon-carbon bond-forming reactions. While direct studies on 2,5-dichloro-4-methylboronic acid in this context are not extensively documented, its reactivity can be inferred from the established behavior of other arylboronic acids. Arylboronic acids can act as nucleophilic partners in palladium-catalyzed allyl-aryl couplings with allylic acetates, demonstrating high regioselectivity. acs.org

The electronic nature of the arylboronic acid plays a crucial role. The electron-deficient character of the 2,5-dichloro-4-methylphenyl group is expected to influence the nucleophilicity of the boronic acid. In related arylboronic acid-catalyzed dehydrative C-alkylation and allylation reactions, electron-deficient arylboronic acids have been shown to be effective catalysts for the activation of alcohols. nih.govacs.org For instance, the allylation of benzylic alcohols with allyltrimethylsilane (B147118) can be catalyzed by such boronic acids. nih.gov The reaction likely proceeds through the formation of a boronate ester intermediate, which then facilitates the generation of a carbocationic species from the alcohol, followed by nucleophilic attack by the allyl silane. nih.gov

Given the electron-withdrawing nature of the two chlorine atoms on the aromatic ring of 2,5-dichloro-4-methylboronic acid, it is plausible that it could serve as an effective catalyst in similar dehydrative allylation reactions. The Lewis acidity of the boron center, enhanced by the electron-deficient ring, would facilitate the activation of allylic alcohols towards nucleophilic attack.

Table 1: Representative Electrophilic Allylation Reactions with Arylboronic Acids This table presents data for analogous reactions to infer the potential reactivity of 2,5-Dichloro-4-methylboronic acid.

| Allylic Substrate | Boronic Acid/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1-propanol | Allyltrimethylsilane | Pentafluorophenylboronic acid, Oxalic acid, Nitromethane, 90 °C | (E)-1,2-Diphenyl-1-pentene | 96 | nih.gov |

| Benzhydrol | Allyltrimethylsilane | Pentafluorophenylboronic acid, Oxalic acid, Nitromethane, 90 °C | 1,1,4-Triphenyl-1-butene | 96 | nih.gov |

| Allyl acetate | Phenylboronic acid | Pd(OAc)₂, 1,10-Phenanthroline, AgSbF₆, Dioxane, 60 °C | Allylbenzene | >98 (γ-selectivity) | acs.org |

Carbon-Hydrogen (C-H) Coupling Reactions

Direct C-H functionalization represents a powerful and atom-economical strategy for the synthesis of complex organic molecules. Arylboronic acids, including 2,5-dichloro-4-methylboronic acid, are valuable reagents in this field, particularly in palladium-catalyzed direct arylation reactions. acs.orgnih.gov These reactions allow for the formation of biaryl compounds by coupling an arene C-H bond with an arylboronic acid, avoiding the need for pre-functionalized arenes. nih.gov

The reactivity in these transformations is influenced by the electronic properties of both the arene and the arylboronic acid. Typically, electron-rich arenes are more reactive towards electrophilic palladation. acs.org The substitution pattern on the arylboronic acid also plays a role. While a comprehensive study on 2,5-dichloro-4-methylboronic acid is not available, related dichlorophenylboronic acids would be expected to participate in such couplings. The reaction generally proceeds via an electrophilic attack of a Pd(II) species on the electron-rich arene, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the biaryl product. acs.org

Table 2: Examples of Palladium-Catalyzed Direct Arylation of Arenes with Arylboronic Acids This table presents data for analogous reactions to infer the potential reactivity of 2,5-Dichloro-4-methylboronic acid.

| Arene | Arylboronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mesitylene | Phenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, TFA, O₂, 48 h | 2,4,6-Trimethylbiphenyl | 83 | acs.org |

| Indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, AcOH, O₂, 24 h | 2-(4-Methoxyphenyl)-1H-indole | 83 | acs.org |

| Benzofuran | 4-Fluorophenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, TFA, O₂, 24 h | 2-(4-Fluorophenyl)benzofuran | 58 | acs.org |

Amide and Ester Bond Formation via Carboxylic Acid Activation

Arylboronic acids have emerged as effective catalysts for the direct formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. nih.govclockss.orgnih.gov This approach offers a green alternative to traditional methods that often require stoichiometric activating agents. clockss.org The catalytic cycle is believed to involve the formation of an acyloxyboronate intermediate from the carboxylic acid and the boronic acid, which then reacts with the amine or alcohol to form the desired amide or ester. nih.gov

The catalytic activity of the arylboronic acid is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially accelerating the reaction. Therefore, 2,5-dichloro-4-methylboronic acid, with its two chlorine substituents, is expected to be a competent catalyst for these transformations. Studies have shown that even sterically hindered substrates can undergo amidation using boronic acid catalysis.

For esterification, boronic acids can catalyze the reaction between a wide range of carboxylic acids and alcohols. The reaction often requires the removal of water to drive the equilibrium towards the product. The use of a substituted boronic acid like 2,5-dichloro-4-methylboronic acid could offer advantages in terms of catalytic efficiency for certain substrates.

Table 3: Arylboronic Acid-Catalyzed Amide and Ester Formation This table presents data for analogous reactions to infer the potential catalytic activity of 2,5-Dichloro-4-methylboronic acid.

| Carboxylic Acid | Amine/Alcohol | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Phenylbutyric acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid, Toluene, reflux | Amide | 98 | nih.gov |

| Benzoic acid | Aniline | 2-Iodo-5-methoxyphenylboronic acid, 4Å MS, CH₂Cl₂, rt | Amide | 95 | nih.gov |

| Adipic acid | Ethanol | Boric Acid, Toluene, reflux | Diester | Not specified | clockss.org |

Denitrative Coupling Reactions

Denitrative coupling has become a valuable transformation in organic synthesis, allowing for the use of readily available nitroarenes as coupling partners. Arylboronic acids are key reagents in these reactions, which are typically catalyzed by transition metals such as copper or palladium. These reactions involve the coupling of a nitroarene with an arylboronic acid to form a biaryl linkage, with the nitro group being displaced.

The substrate scope of these reactions is broad, and various substituted arylboronic acids can be employed. nih.gov Although direct examples with 2,5-dichloro-4-methylboronic acid are scarce, its participation in such couplings is highly probable. The electronic properties of the arylboronic acid can influence the reaction efficiency. Copper-catalyzed denitrative couplings have been shown to proceed with a range of arylboronic acids to form diaryl ethers or diarylamines. nih.gov For instance, a copper-catalyzed reaction of nitroarenes with arylboronic acids using phenylsilane (B129415) as a reductant affords diarylamines in good yields. nih.gov

Table 4: Denitrative Coupling Reactions with Arylboronic Acids This table presents data for analogous reactions to infer the potential reactivity of 2,5-Dichloro-4-methylboronic acid.

| Nitroarene | Arylboronic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Nitro-4-(trifluoromethyl)benzene | Phenylboronic acid | CuO nanoparticles, Oxone, Cs₂CO₃, DMF, air | 4-(Trifluoromethyl)diphenyl ether | 85 | |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | CuI, Xantphos, K₃PO₄, PhSiH₃, Toluene, 80 °C | 4-Chloro-N-(4-methoxyphenyl)aniline | 85 | nih.gov |

| Nitrobenzene | 4-Tolylboronic acid | Pd(acac)₂, BrettPhos, K₃PO₄·nH₂O, 18-crown-6, Dioxane | 4-Methylbiphenyl | 84 |

Silylation Reactions

The introduction of a silyl (B83357) group onto an aromatic ring can be a valuable transformation for further synthetic manipulations. Ruthenium-catalyzed ortho-C–H silylation of arylboronic acids provides a direct method for this functionalization. This reaction often employs a temporary directing group that is attached to the boronic acid moiety to achieve high regioselectivity.

In a reported protocol, 2-pyrazol-5-ylaniline is used as a detachable directing agent. The arylboronic acid is condensed with the directing agent in situ, and the resulting species undergoes ruthenium-catalyzed silylation with a hydrosilane at the ortho position. This methodology has been successfully applied to phenylboronic acids bearing various substituents, including chloro, fluoro, and methyl groups. Given this precedent, it is highly likely that 2,5-dichloro-4-methylboronic acid could undergo a similar directed ortho-silylation. The resulting silylated boronic acid can then be used in subsequent cross-coupling reactions, and the silyl group itself can be transformed into other functional groups, such as a hydroxyl group, via Tamao-Fleming oxidation.

Table 5: Ruthenium-Catalyzed ortho-Silylation of Arylboronic Acids This table presents data for analogous reactions to infer the potential reactivity of 2,5-Dichloro-4-methylboronic acid.

| Arylboronic Acid | Silylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Triethylsilane | RuH₂(CO)(PPh₃)₃, 2-Pyrazol-5-ylaniline, Toluene, 135 °C | (2-(Triethylsilyl)phenyl)boronic acid derivative | 94 | |

| 4-Chlorophenylboronic acid | Triethylsilane | RuH₂(CO)(PPh₃)₃, 2-Pyrazol-5-ylaniline, Toluene, 135 °C | (4-Chloro-2-(triethylsilyl)phenyl)boronic acid derivative | 88 | |

| 4-Methylphenylboronic acid | Triethylsilane | RuH₂(CO)(PPh₃)₃, 2-Pyrazol-5-ylaniline, Toluene, 135 °C | (4-Methyl-2-(triethylsilyl)phenyl)boronic acid derivative | 91 |

Computational and Spectroscopic Characterization of 2,5 Dichloro 4 Methylboronic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Thermodynamic Parameters

From these fundamental calculations, key thermodynamic parameters can be derived. The standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv) can be calculated. These theoretical values provide insight into the molecule's energetic landscape. For instance, the calculated enthalpy of formation indicates the energy released or absorbed during the compound's formation from its constituent elements in their standard states. The entropy value reflects the degree of molecular disorder.

Table 1: Predicted Thermodynamic Parameters for 2,5-Dichloro-4-methylboronic acid

| Parameter | Predicted Value | Units |

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Standard Entropy (S°) | Data not available | J/mol·K |

| Heat Capacity (Cv) | Data not available | J/mol·K |

Note: Specific numerical values from DFT calculations are not available in the public domain and would require dedicated computational studies.

Scaled Quantum Mechanical (SQM) Force Field Calculations

To accurately correlate theoretical vibrational spectra with experimental data, Scaled Quantum Mechanical (SQM) force field calculations are employed. This method systematically corrects for the discrepancies between theoretical harmonic frequencies and experimentally observed anharmonic frequencies. The process involves calculating the harmonic vibrational frequencies using a high level of theory (e.g., DFT) and then scaling these frequencies using a set of well-established scaling factors.

The SQM approach provides a more precise prediction of the vibrational modes, aiding in the definitive assignment of bands in the experimental infrared and Raman spectra. This is particularly important for complex molecules like 2,5-dichloro-4-methylboronic acid, where numerous vibrational modes can overlap. The force constants derived from these calculations also offer a deeper understanding of the intramolecular forces and bond strengths within the molecule. Studies on similar molecules, such as halogenated benzene (B151609) derivatives, have demonstrated the efficacy of SQM in refining vibrational assignments.

Advanced Spectroscopic Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2,5-dichloro-4-methylboronic acid is expected to exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the boronic acid group, B(OH)₂, typically appear as a broad band in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed around 3000-3100 cm⁻¹.

The presence of the methyl group will give rise to symmetric and asymmetric C-H stretching vibrations near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The strong C-Cl stretching vibrations will likely be present in the 1000-1100 cm⁻¹ region. The B-O stretching vibration is another key feature, typically found around 1350 cm⁻¹.

Table 2: Predicted FTIR Vibrational Frequencies for 2,5-Dichloro-4-methylboronic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3400 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Methyl C-H stretch | 2850-2970 |

| C=C aromatic stretch | 1400-1600 |

| B-O stretch | 1330-1380 |

| C-Cl stretch | 1000-1100 |

| B-OH bend | 800-900 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. In the FT-Raman spectrum of 2,5-dichloro-4-methylboronic acid, the symmetric vibrations are often more intense. The aromatic ring breathing vibrations, which are typically weak in the FTIR spectrum, are expected to be strong in the Raman spectrum, appearing around 1000 cm⁻¹.

The C-Cl stretching vibrations will also be Raman active. The symmetric stretching of the boronic acid group may also be observed. The combination of FTIR and FT-Raman data allows for a more complete vibrational analysis of the molecule.

Table 3: Predicted FT-Raman Active Modes for 2,5-Dichloro-4-methylboronic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic ring breathing | 980-1020 |

| Symmetric C-Cl stretch | 600-800 |

| Aromatic C-H in-plane bend | 1000-1300 |

| C-C ring stretch | 1550-1620 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy is an indispensable tool for elucidating the structure of 2,5-dichloro-4-methylboronic acid in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid group. The two aromatic protons are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons will likely appear as a singlet around δ 2.3-2.5 ppm. The boronic acid protons (B(OH)₂) often give a broad singlet that can exchange with solvent, and its chemical shift can vary.

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the boronic acid group, as well as the electron-donating methyl group. The carbon atom attached to the boron (C-B) often shows a broader signal and its chemical shift is typically in the range of δ 130-140 ppm. The methyl carbon signal is expected at a higher field, around δ 20-25 ppm.

¹¹B NMR: ¹¹B NMR is particularly useful for characterizing boron-containing compounds. 2,5-Dichloro-4-methylboronic acid is expected to show a single, relatively broad signal in the ¹¹B NMR spectrum. For tricoordinate arylboronic acids, the chemical shift typically falls in the range of δ 27-33 ppm (relative to BF₃·OEt₂). The chemical shift can be sensitive to the solvent and the concentration. nih.gov

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for 2,5-Dichloro-4-methylboronic acid

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.0 | s or d |

| ¹H (Methyl) | 2.3 - 2.5 | s |

| ¹H (B(OH)₂) | Variable | br s |

| ¹³C (Aromatic) | 125 - 145 | |

| ¹³C (C-B) | 130 - 140 | |

| ¹³C (Methyl) | 20 - 25 | |

| ¹¹B | 27 - 33 | br s |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,5-dichloro-4-methylboronic acid is expected to show absorption bands in the ultraviolet region, arising from π→π* electronic transitions within the substituted benzene ring. The presence of the chloro and methyl substituents, along with the boronic acid group, will influence the position and intensity of these absorption maxima (λ_max).

Typically, substituted benzenes exhibit a primary absorption band (E2-band) around 200-230 nm and a secondary, fine-structured band (B-band) around 250-290 nm. The specific λ_max values for 2,5-dichloro-4-methylboronic acid would be influenced by the interplay of the electronic effects of the substituents. The solvent used for the measurement can also cause a shift in the absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima for 2,5-Dichloro-4-methylboronic acid

| Transition | Predicted λ_max Range (nm) |

| π→π* (E2-band) | 210 - 240 |

| π→π* (B-band) | 260 - 290 |

Mass Spectrometry (LC-MS, LC-MS/MS, UPLC-MS)

The mass spectrometric analysis of 2,5-dichloro-4-methylboronic acid, while not extensively documented in dedicated studies, can be inferred from the well-established principles of mass spectrometry for organoboron and halogenated aromatic compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are instrumental in its characterization, providing insights into its molecular weight, elemental composition, and structural features through controlled fragmentation.

Liquid chromatography-based techniques are highly suitable for the analysis of small molecules like 2,5-dichloro-4-methylboronic acid. waters.com UPLC systems, in particular, offer high resolution and sensitivity with reduced run times, making them efficient for separating the analyte from complex mixtures. waters.com The choice of ionization source is critical, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for such compounds. uab.edu For boronic acids, ESI in negative ion mode is often effective due to the acidic nature of the boronic acid moiety.

In a typical LC-MS analysis, the mass spectrum would be expected to show a prominent molecular ion peak [M-H]⁻. A key feature for chlorinated compounds is the characteristic isotopic pattern arising from the presence of ³⁵Cl and ³⁷Cl isotopes. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion, with relative intensities corresponding to the natural abundance of these isotopes.

Tandem mass spectrometry (LC-MS/MS) provides deeper structural information through collision-induced dissociation (CID) of a selected precursor ion. The fragmentation of phenylboronic acids is known to be influenced by the energy of the collision. nih.gov Common fragmentation pathways for phenylboronic acids involve the cleavage of the C-B bond and rearrangements of the boronic acid group. slideshare.netlibretexts.org For 2,5-dichloro-4-methylboronic acid, the expected fragmentation would likely involve the loss of the boronic acid group or parts of it, such as BO₂⁻, as well as fragmentation of the aromatic ring. nih.gov The presence of chlorine atoms and a methyl group on the phenyl ring would influence the fragmentation pattern, potentially leading to the loss of a chlorine atom or a methyl radical.

A hypothetical fragmentation pattern for 2,5-dichloro-4-methylboronic acid is presented in the table below, based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M-H]⁻ | [M-H-H₂O]⁻ | Water |

| [M-H]⁻ | [M-H-B(OH)₂]⁻ | Boronic acid group |

| [M-H]⁻ | [M-H-Cl]⁻ | Chlorine radical |

| [M-H]⁻ | [M-H-CH₃]⁻ | Methyl radical |

This table is illustrative and based on general fragmentation patterns of similar compounds.

The precise fragmentation pattern and the relative abundance of fragment ions would need to be confirmed through experimental studies using high-resolution mass spectrometry. Such data would be invaluable for the unambiguous identification and quantification of 2,5-dichloro-4-methylboronic acid in various matrices.

Correlation of Experimental and Theoretical Data for 2,5-Dichloro-4-methylboronic Acid

The correlation of experimental and theoretical data is a cornerstone of modern chemical analysis, providing a powerful approach to validate experimental findings and gain deeper insights into the structural and electronic properties of molecules. For 2,5-dichloro-4-methylboronic acid, a comprehensive understanding can be achieved by comparing experimental data from techniques like mass spectrometry with theoretical predictions from computational chemistry.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the properties of organic molecules. researchgate.netscispace.com DFT calculations can provide optimized molecular geometries, predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, and elucidate electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

For 2,5-dichloro-4-methylboronic acid, DFT calculations could be employed to predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These theoretical parameters could then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Furthermore, theoretical calculations can aid in the interpretation of experimental mass spectra. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways and compare them with the observed product ions in an MS/MS experiment. This synergy between experimental and theoretical approaches can lead to a more confident assignment of the peaks in the mass spectrum.

A critical aspect where correlation can be challenging is in the prediction of reactivity and certain physicochemical properties. For instance, studies on halogen-substituted phenylboronic acids have shown that there can be a poor correlation between experimentally determined acidity constants and those calculated using theoretical methods. nih.gov This highlights the complexity of accurately modeling solvent effects and intermolecular interactions.

The table below outlines the types of experimental and theoretical data that can be correlated for 2,5-dichloro-4-methylboronic acid.

| Experimental Data | Theoretical Data (from DFT) | Purpose of Correlation |

| Mass Spectrometry Fragmentation | Calculated Fragment Ion Stabilities | Validation of fragmentation pathways |

| NMR Chemical Shifts | Predicted NMR Shielding Constants | Structural elucidation and assignment |

| Infrared/Raman Frequencies | Calculated Vibrational Frequencies | Assignment of vibrational modes |

| UV-Vis Absorption Maxima | Calculated Electronic Transitions | Understanding electronic structure |

| X-ray Crystal Structure | Optimized Molecular Geometry | Validation of theoretical model |

This table represents a general framework for the correlation of experimental and theoretical data.

Functional Applications of 2,5 Dichloro 4 Methylboronic Acid in Chemical Synthesis and Materials Science

Role as a Building Block for Complex Molecular Architectures

The primary application of 2,5-Dichloro-4-methylboronic acid lies in its use as a precursor for the construction of intricate organic molecules. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Biaryl Compound Synthesis

2,5-Dichloro-4-methylboronic acid is a key reagent in the synthesis of substituted biaryl compounds. Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating these structures, and 2,5-Dichloro-4-methylboronic acid serves as the organoboron partner in this reaction. myskinrecipes.com

In a typical Suzuki-Miyaura coupling, 2,5-Dichloro-4-methylboronic acid is reacted with an aryl halide or triflate in the presence of a palladium catalyst and a base. The dichlorinated and methylated phenyl ring of the boronic acid is thereby transferred to the coupling partner, resulting in the formation of a new carbon-carbon bond and the desired biaryl product. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of the necessary reagents. myskinrecipes.com The stability and reactivity of compounds structurally similar to 2,5-Dichloro-4-methylboronic acid make them valuable for constructing aromatic compounds with high precision. myskinrecipes.com

A variety of palladium catalysts can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various palladacycles, which offer enhanced stability and activity. The presence of a base, such as potassium carbonate or sodium phosphate, is crucial for the activation of the boronic acid in the catalytic cycle.

Heterocyclic Compound Synthesis

The utility of 2,5-Dichloro-4-methylboronic acid extends to the synthesis of complex heterocyclic compounds. Many biologically active molecules and functional materials incorporate heterocyclic rings coupled to an aryl moiety. The Suzuki-Miyaura coupling provides an efficient route to access these structures by coupling 2,5-Dichloro-4-methylboronic acid with a halogenated heterocycle.

For instance, research has demonstrated the successful Suzuki-Miyaura coupling of dichloro-heteroaromatics, such as 3,5-dichloro-1,2,4-thiadiazole, with various arylboronic acids. researchgate.net These reactions can be controlled to achieve either mono- or diarylation of the heterocyclic core by adjusting the reaction conditions, such as temperature. This highlights the potential for 2,5-Dichloro-4-methylboronic acid to be used in a similar fashion to introduce the 2,5-dichloro-4-methylphenyl group onto a variety of heterocyclic scaffolds.

The synthesis of 2-arylpyridines has been achieved through the Suzuki-Miyaura cross-coupling of hetero(aryl) boronic acids with suitable pyridine (B92270) derivatives. nih.gov This methodology allows for the formation of C-C bonds between the boronic acid and the pyridine ring, leading to the generation of functionalized 2-arylpyridines in modest to good yields. nih.gov The synthesis of various boron-containing heterocyclic compounds with potential antimicrobial and anticancer activities further underscores the importance of boronic acids as key synthetic intermediates. mdpi.com

Introduction of Diverse Functional Groups

The 2,5-dichloro-4-methylphenyl moiety, once incorporated into a larger molecule via the boronic acid, can serve as a platform for further functionalization. The chlorine atoms on the aromatic ring can be subjected to subsequent cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. This stepwise approach provides a high degree of control over the final molecular structure.

The presence of the methyl group also offers a site for potential chemical modification, although it is generally less reactive than the chloro substituents in cross-coupling reactions. The strategic placement of these groups on the phenyl ring of 2,5-Dichloro-4-methylboronic acid makes it a valuable and versatile building block for creating libraries of complex organic molecules for various applications.

Engagement in Catalytic Systems

Beyond its role as a structural component, the boronic acid functionality in 2,5-Dichloro-4-methylboronic acid can also participate in catalytic processes.

Organometallic Catalysis

In the context of the Suzuki-Miyaura coupling, 2,5-Dichloro-4-methylboronic acid is a key substrate that directly participates in the organometallic catalytic cycle. The reaction mechanism involves several key steps centered around a palladium catalyst. Initially, the palladium(0) catalyst undergoes oxidative addition with the aryl halide coupling partner. This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 2,5-dichloro-4-methylphenyl group) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The efficiency of this catalytic process is influenced by various factors, including the choice of palladium precursor and ligands, the base, the solvent, and the temperature. The electronic and steric properties of the boronic acid itself also play a role in the kinetics and outcome of the reaction.

Activation of Substrates as Lewis Acids

Boronic acids, including 2,5-Dichloro-4-methylboronic acid, are known to act as Lewis acids due to the electron-deficient nature of the boron atom. This Lewis acidity can be harnessed to catalyze a variety of organic reactions. The boron atom can coordinate to Lewis basic sites in a substrate, such as the oxygen atom of a carbonyl group, thereby activating the substrate towards nucleophilic attack.

For example, trimethyl borate (B1201080), a simple boron-containing Lewis acid, has been shown to enhance the rate of Suzuki-Miyaura cross-coupling reactions. nih.gov It is believed to achieve this by solubilizing boronate complexes, preventing catalyst poisoning, and buffering the inhibitory effects of excess base. nih.gov While specific studies on the Lewis acid catalytic activity of 2,5-Dichloro-4-methylboronic acid are not extensively documented in the provided search results, its inherent Lewis acidic character suggests its potential to function as a catalyst in reactions such as aldol (B89426) condensations, esterifications, and other acid-catalyzed transformations. The electron-withdrawing chlorine atoms on the phenyl ring would be expected to enhance the Lewis acidity of the boron center compared to an unsubstituted phenylboronic acid.

Supramolecular Chemistry and Molecular Recognition

The boronic acid functional group is a cornerstone of supramolecular chemistry due to its ability to form reversible covalent bonds and engage in specific non-covalent interactions.

Reversible Covalent Complex Formation (e.g., with Polyhydroxy Compounds)

A hallmark of boronic acids is their capacity to react reversibly with 1,2- and 1,3-diols to form five- and six-membered cyclic boronate esters, respectively. This equilibrium is pH-dependent and forms the basis for dynamic chemical systems. It is anticipated that 2,5-Dichloro-4-methylboronic acid would readily undergo such complexation with polyhydroxy compounds like glycerol, catechols, and various carbohydrates. The electronic properties imparted by the two chlorine atoms (electron-withdrawing) and the methyl group (electron-donating) would influence the Lewis acidity of the boron center and, consequently, the stability and pH-dependence of the resulting boronate esters. However, specific studies quantifying these effects for this particular molecule are not available.

Saccharide Recognition and Sensing Platforms

The reversible interaction with diols makes boronic acids ideal candidates for the development of saccharide sensors. japsonline.compsu.edunih.gov Phenylboronic acids, when incorporated into fluorescent or colorimetric scaffolds, can signal the presence of saccharides through changes in their optical properties upon binding. researchgate.netsemanticscholar.orggoogle.comnih.gov

For 2,5-Dichloro-4-methylboronic acid, the substitution pattern is expected to modulate its binding affinity and selectivity for different saccharides. The electron-withdrawing chloro groups generally lower the pKa of the boronic acid, which can be advantageous for sensing applications under physiological pH conditions. While numerous studies exist for other substituted phenylboronic acids in saccharide sensing, no specific sensor platforms incorporating 2,5-Dichloro-4-methylboronic acid have been reported in the literature.

Contributions to Advanced Materials Science

Boronic acids serve as versatile building blocks for the creation of advanced materials, including polymers and functional solids.

Polymer Chemistry and Polymerization Catalysis

In polymer chemistry, boronic acids and their derivatives can be utilized in several ways. They can be incorporated as side chains or within the main chain of polymers to impart specific functionalities, such as stimuli-responsiveness or self-healing properties. The reversible nature of boronate ester formation allows for the creation of dynamic covalent polymers and hydrogels.

Furthermore, arylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for the synthesis of conjugated polymers. These polymers are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While it is conceivable that 2,5-Dichloro-4-methylboronic acid could be used as a monomer in such polymerizations, no specific examples of polymers derived from this compound have been documented.

Synthesis of Novel Functional Materials

The ability of boronic acids to self-assemble through hydrogen bonding and to form stable complexes makes them valuable in the design of crystalline materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis. The specific stereoelectronic profile of 2,5-Dichloro-4-methylboronic acid could, in principle, lead to the formation of novel supramolecular architectures and functional materials with unique properties. However, the scientific literature does not currently contain reports on the synthesis of such materials using this specific boronic acid.

Structural Variants and Analogues of 2,5 Dichloro 4 Methylboronic Acid

Systematic Studies of Substituted Phenylboronic Acids

The reactivity and properties of phenylboronic acids are highly influenced by the nature and position of substituents on the phenyl ring. These modifications can alter the electronic and steric environment of the boronic acid group, thereby tuning its performance in chemical reactions.

Positional Isomers

The placement of the chloro and methyl groups on the phenyl ring relative to the boronic acid moiety gives rise to several positional isomers of 2,5-Dichloro-4-methylboronic acid. Two notable examples are 4,5-Dichloro-2-methylphenylboronic acid and 2,4-Dichloro-5-methylphenylboronic acid. bldpharm.commanchesterorganics.combldpharm.com The different substitution patterns in these isomers can lead to variations in their electronic properties and steric hindrance around the reactive boronic acid group, which in turn affects their reactivity in cross-coupling reactions and other transformations.

For instance, the proximity of the methyl group to the boronic acid in 4,5-Dichloro-2-methylphenylboronic acid might exert a different steric and electronic influence compared to the more distant methyl group in 2,4-Dichloro-5-methylphenylboronic acid. These subtle structural differences are critical in the context of designing specific building blocks for targeted organic synthesis.

Table 1: Positional Isomers of Dichloro-methylphenylboronic Acid

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Dichloro-4-methylboronic acid | Not Available | C₇H₇BCl₂O₂ | 204.85 |

| 4,5-Dichloro-2-methylphenylboronic acid | 1612184-33-4 | C₇H₇BCl₂O₂ | 204.85 |

| 2,4-Dichloro-5-methylphenylboronic acid | 1421934-04-4 | C₇H₇BCl₂O₂ | 204.85 |

Variations in Halogenation Patterns

The identity of the halogen atoms on the phenyl ring also plays a crucial role in the properties of phenylboronic acids. Replacing chlorine with other halogens like fluorine, bromine, or iodine can significantly impact the electronic nature of the aromatic ring and the carbon-halogen bond strength.

Fluorine Substitution: The introduction of fluorine, the most electronegative element, can substantially alter the electronic properties of the phenyl ring. The synthesis of fluorinated phenylboronic acids often involves methods like copper-mediated radiofluorination of arylboronic acids with K¹⁸F, which has shown high functional group tolerance. acs.org This method is effective for a range of arylboronic acids, including those with electron-donating, electron-neutral, and electron-withdrawing substituents. acs.org Another approach involves a palladium-catalyzed three-component coupling using an electrophilic fluorinating agent. nih.gov The enantiospecific conversion of chiral secondary boronic esters to alkylfluorides has also been achieved using Selectfluor II as the fluorinating agent. acs.org

Bromine and Iodine Substitution: Bromo- and iodo-substituted phenylboronic acids are valuable intermediates in organic synthesis. A common synthetic route involves the reaction of a dibromo- or diiodo-arene with an organolithium reagent, followed by trapping with a boronic ester. mdpi.com For instance, 3-bromophenylboronic acid can be synthesized from 1,3-dibromobenzene. chemicalbook.com The ipso-iodination of arylboronic acids using reagents like N-iodomorpholinium iodide (NIMI) provides a mild and regioselective method for preparing aryl iodides. rsc.org This reaction can be catalyzed by copper iodide to enhance the rate and yield. rsc.org The choice between bromine and iodine can influence the reactivity in subsequent cross-coupling reactions, with the carbon-iodine bond being generally more reactive than the carbon-bromine bond.

Variations in Alkyl Group Substitution

The nature and position of alkyl groups on the phenyl ring can modify the steric and electronic properties of the phenylboronic acid. The synthesis of various alkyl-phenylboronic acids has been explored, particularly for their applications in fields like electronics and medicine. nih.gov The Grignard reagent method is a common approach for their synthesis. nih.gov For example, an optimized "one-pot" method has been developed for the synthesis of 2,6-dimethylphenylboronic acid. nih.gov The presence of alkyl groups, such as a methyl group, can influence the molecule's solubility and its interaction with other reagents and catalysts. For example, 4-methylphenylboronic acid is known to exhibit inhibitory activity against β-lactamase. tcichemicals.com

Boronic Esters as Synthetic Intermediates and Stable Analogues

Boronic acids can be readily converted into boronic esters, which often serve as more stable and manageable synthetic intermediates. These esters play a crucial role in modern organic synthesis, particularly in cross-coupling reactions.

Pinacol (B44631) Esters and Dioxaborolanes

Among the various types of boronic esters, pinacol esters are the most commonly used due to their stability and ease of preparation. rsc.org They are typically formed by the condensation reaction of a boronic acid with pinacol. orgsyn.org This reaction is often driven to completion by removing the water formed during the reaction. chemicalbook.comwikipedia.org The resulting pinacol boronate esters, a type of dioxaborolane, are generally stable to chromatography, which facilitates their purification. rsc.org The synthesis of pinacol esters can be achieved through various methods, including the reaction of an aryl halide with a diboronyl reagent under palladium catalysis or through direct C-H borylation. nih.gov For example, 2,5-Dichloropyridine-4-boronic acid pinacol ester and 2,4-Dichloro-5-methylphenylboronic acid pinacol ester are commercially available derivatives. bridgeorganics.comfluorochem.co.uk

Table 2: Example of a Pinacol Ester Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-5-methylphenylboronic acid pinacol ester | Not Available | C₁₃H₁₇BCl₂O₂ | 286.99 |

Comparative Reactivity and Advantages of Boronic Esters

While boronic acids are often more reactive in Suzuki-Miyaura cross-coupling reactions, boronic esters offer several practical advantages. rsc.orgresearchgate.net Boronic esters are generally less prone to protodeboronation, a common side reaction with boronic acids, especially for electron-rich or heterocyclic derivatives. nih.gov Their enhanced stability makes them ideal for multi-step syntheses where the boronic acid functionality needs to be preserved through various reaction conditions. rsc.org